

physical and chemical properties of 5-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280913

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An In-depth Technical Guide to 5-Bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of a bromine atom and two amino groups with different steric and electronic environments, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. These derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and diverse applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **5-Bromo-N1-methylbenzene-1,2-diamine**, with a focus on its relevance to drug discovery and development.

Core Physical and Chemical Properties

The physical and chemical properties of **5-Bromo-N1-methylbenzene-1,2-diamine** are essential for its handling, characterization, and application in various chemical reactions. While

experimental data for this specific compound is limited, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its profile.

Identifiers and General Properties

Property	Value	Source
CAS Number	337915-79-4	[1]
Molecular Formula	C ₇ H ₉ BrN ₂	[1] [2]
Molecular Weight	201.06 g/mol	[1] [2]
IUPAC Name	4-bromo-N ² -methylbenzene-1,2-diamine	[1]
Synonyms	4-Bromo-2-(methylamino)aniline, 4-Bromo-N ² -methyl-1,2-benzenediamine, 5-Bromo-N ¹ -methyl-1,2-benzenediamine	[1]

Physicochemical Data

Property	Value	Notes
Boiling Point	289 °C at 760 mmHg	Predicted
Density	1.578 g/cm ³	Predicted
Flash Point	129 °C	Predicted
XlogP	1.9	Computed by PubChem [2]
Hydrogen Bond Donors	2	Computed by PubChem [2]
Hydrogen Bond Acceptors	2	Computed by PubChem [2]
Rotatable Bond Count	1	Computed by PubChem [2]

Note: Much of the available data is computationally predicted, and experimental verification is recommended.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of **5-Bromo-N1-methylbenzene-1,2-diamine**. The following sections provide methodologies for its synthesis and potential biological evaluation based on established procedures for structurally related compounds.

Synthesis of 5-Bromo-N1-methylbenzene-1,2-diamine

A plausible synthetic route to **5-Bromo-N1-methylbenzene-1,2-diamine** involves a multi-step process starting from a commercially available precursor. The following protocol is adapted from general methods for the synthesis of N-methylated and brominated anilines.

Step 1: Acetylation of 2-Methylaniline

- In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.
- Cool the solution in an ice bath and slowly add acetic anhydride with continuous stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
- Pour the reaction mixture into ice-cold water to precipitate the product, N-(2-methylphenyl)acetamide.
- Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-methylphenyl)acetamide

- Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.
- Slowly add a solution of bromine in acetic acid to the mixture at room temperature while stirring.
- Continue stirring until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

- The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 3: Nitration of N-(4-bromo-2-methylphenyl)acetamide

- Add the N-(4-bromo-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at 0°C.
- Stir the mixture at this temperature for a few hours until the reaction is complete.
- Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
- Filter the solid, wash with cold water until neutral, and dry.

Step 4: N-Methylation of the Amide

- In a suitable solvent like DMF, add sodium hydride to the nitrated acetamide at 0°C.
- After the evolution of hydrogen ceases, add methyl iodide and stir the reaction at room temperature overnight.
- Quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure.

Step 5: Hydrolysis and Reduction to **5-Bromo-N1-methylbenzene-1,2-diamine**

- Reflux the N-methylated product in a mixture of ethanol and hydrochloric acid to hydrolyze the acetyl group.
- Neutralize the reaction mixture with a base (e.g., NaOH) to obtain the nitroaniline.
- Reduce the nitro group using a reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the final product, **5-Bromo-N1-methylbenzene-1,2-diamine**.
- Purify the product by column chromatography.

Anticancer Activity Screening: MTT Assay

Derivatives of brominated phenylenediamines have shown potential as anticancer agents. A common method to evaluate cytotoxicity is the MTT assay.

- Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the synthesized **5-Bromo-N1-methylbenzene-1,2-diamine** derivatives (dissolved in DMSO, then diluted in culture medium) for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity Screening: Broth Microdilution Method

The antimicrobial potential of the synthesized compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Biological Activity and Signaling Pathways

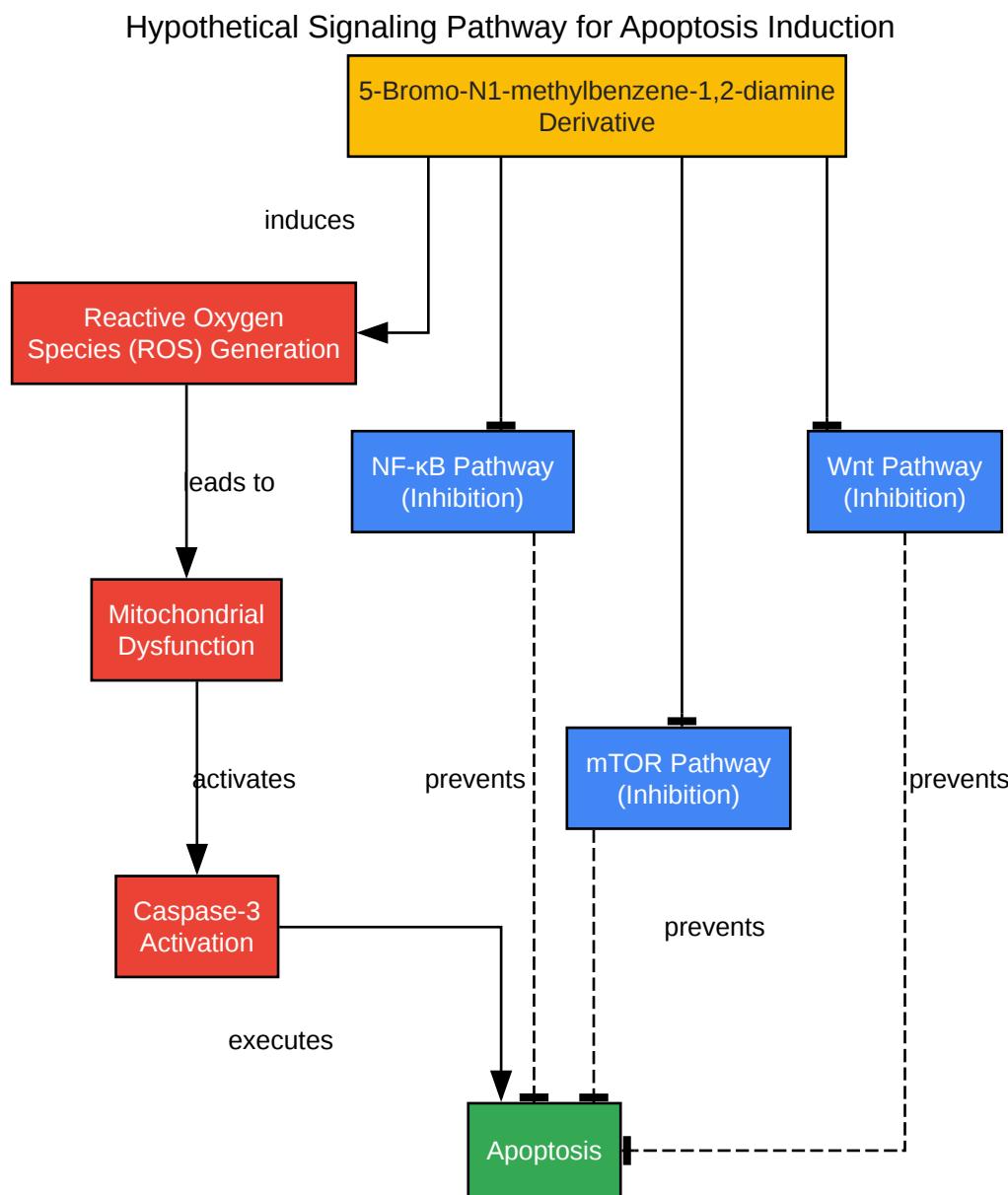
While **5-Bromo-N1-methylbenzene-1,2-diamine** itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. Studies on structurally related phenylenediamines suggest potential mechanisms of action that could be relevant for drug development.

Anticancer and Antimicrobial Mechanisms

Derivatives of bromo- and N-alkyl-phenylenediamines have been reported to exhibit anticancer and antimicrobial properties. The proposed mechanisms often involve the induction of apoptosis in cancer cells and the inhibition of essential microbial enzymes. The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating cell membrane penetration.

Hypothetical Signaling Pathway in Apoptosis Induction

Based on studies of para-phenylenediamine, it is plausible that derivatives of **5-Bromo-N1-methylbenzene-1,2-diamine** could induce apoptosis through the modulation of key signaling pathways. A hypothetical model for this process is presented below.



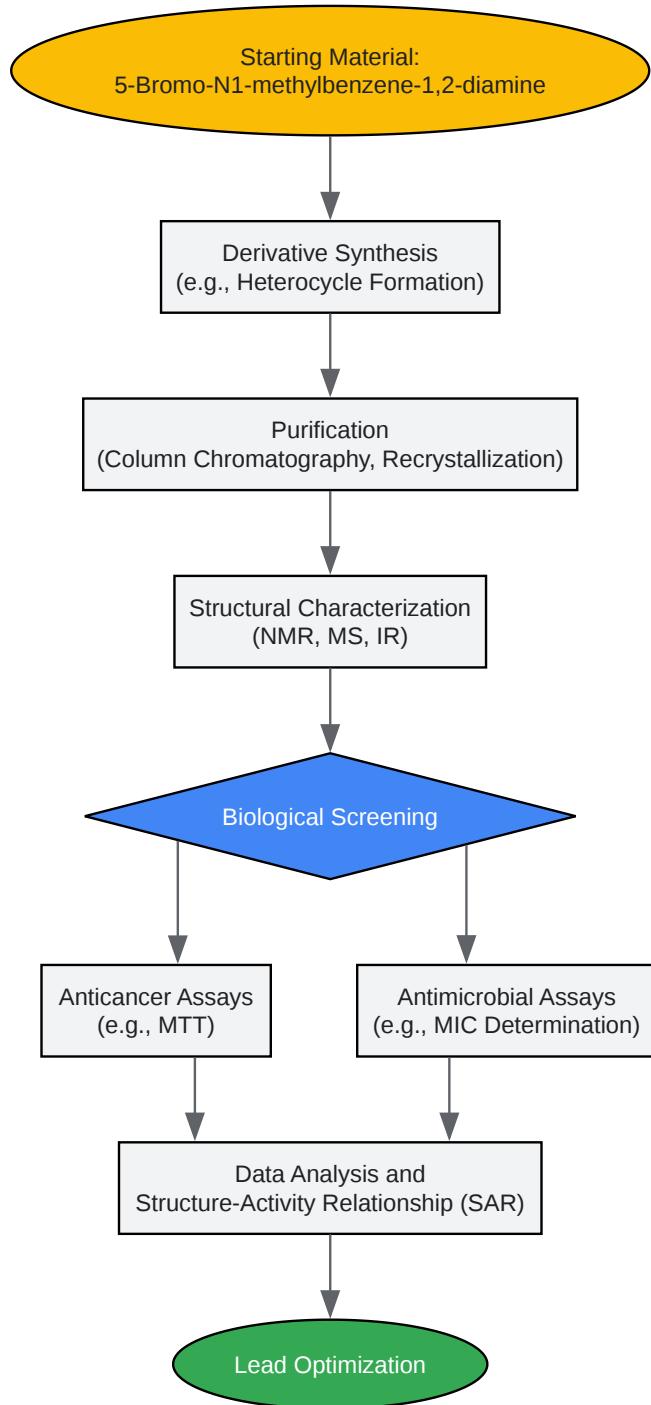
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Caption: Hypothetical signaling pathway for apoptosis induction by a derivative.

Experimental Workflow for Synthesis and Screening

A logical workflow is essential for the efficient synthesis and evaluation of new chemical entities. The following diagram illustrates a typical workflow for the synthesis of derivatives of **5-Bromo-N1-methylbenzene-1,2-diamine** and their subsequent biological screening.

Experimental Workflow for Synthesis and Screening

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Caption: A typical experimental workflow for synthesis and biological screening.

Conclusion

5-Bromo-N1-methylbenzene-1,2-diamine is a valuable and versatile intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, along with detailed, adaptable experimental protocols for its synthesis and biological evaluation. The exploration of potential signaling pathways involved in the bioactivity of its derivatives highlights promising avenues for future research. For scientists and researchers in the field, this compound represents a key starting point for the development of novel therapeutic agents and functional materials. Further experimental validation of its physical properties and biological activities is warranted to fully unlock its potential.

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- To cite this document: BenchChem. [physical and chemical properties of 5-Bromo-N1-methylbenzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280913#physical-and-chemical-properties-of-5-bromo-n1-methylbenzene-1-2-diamine>]

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